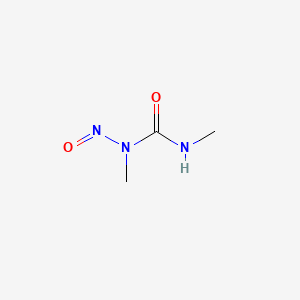

N,N'-Dimethyl-N-nitrosourea

Übersicht

Beschreibung

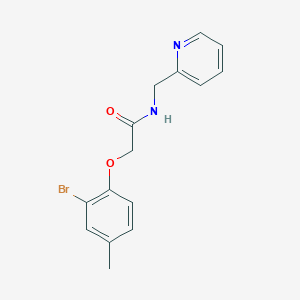

N,N’-Dimethyl-N-nitrosourea (also known as N,O-dimethyl-N’-nitroisourea) is an organic compound with the formula C3H7N3O3 . It is a colorless crystalline solid and is primarily utilized in the synthesis of various pharmaceuticals, particularly those with antitumor properties .

Synthesis Analysis

The synthesis of N,O-Dimethyl-N’-nitroisourea, crucial intermediates in pesticide manufacturing, was explored through a substitution reaction between O-methyl-N-nitroisourea and methylamine within a novel continuous flow microreactor system . This process was monitored using FTIR inline analysis for real-time monitoring .Molecular Structure Analysis

The molecular formula of N,N’-Dimethyl-N-nitrosourea is C3H7N3O3 . Its average mass is 133.106 Da and its monoisotopic mass is 133.048737 Da .Chemical Reactions Analysis

The hydrolysis of N,N’-Dimethyl-N-nitrosourea has been studied kinetically in various amine buffers (pH 8–11) at 36.8 °C . The reaction proceeds through hydroxide ion attack at the carbonyl carbon to form a tetrahedral intermediate, which collapses to an arylcarbamate ion, releasing an N-nitrosamino fragment .Physical And Chemical Properties Analysis

N,N’-Dimethyl-N-nitrosourea is a colorless crystalline solid . Its molecular formula is C3H7N3O3, and it has an average mass of 133.106 Da and a monoisotopic mass of 133.048737 Da .Wissenschaftliche Forschungsanwendungen

Decontamination in Cancer Research Laboratories

N,N'-Dimethyl-N-nitrosourea, along with other nitrosamides, is utilized in cancer research laboratories. An improved method for decontaminating residues of nitrosoureas and related compounds involves treating accumulated wastes with aluminum:nickel alloy powder while progressively increasing the basicity of the medium. This method ensures at least 99.98% destruction of each nitrosamide tested, without producing hazardous diazoalkanes or mutagenic organic products (Lunn, Sansone, Andrews, & Keefer, 1988).

Carcinogenicity Studies

N,N'-Dimethyl-N-nitrosourea is part of the N-nitroso compound family, which includes potent carcinogens. Research has shown that simple compounds like dimethylnitrosamine result in methylation of nucleic acids and proteins, with the highest levels of methylation occurring in organs where tumors eventually appear. The significance of alkylation in the carcinogenic activity of these compounds is still a subject of study (Swann & Magee, 1969).

Nucleic Acid Alkylation Studies

Investigations into nitrosamine-induced carcinogenesis have shown that compounds like N,N'-Dimethyl-N-nitrosourea cause alkylation of nucleic acids in rats. The degree of methylation of RNA and DNA in various organs is a crucial aspect of this research, providing insights into the mechanisms of carcinogenesis (Swann & Magee, 1968).

Kinetics of Solvolyses

Studies on the solvolyses of N,N'-Dimethyl-N-nitrosourea in neutral and alkaline solutions have been conducted to understand its reactivity. These studies are important for determining the stability and breakdown of such compounds in different pH environments (Garrett, Goto, & Stubbins, 1973).

DNA-Protein Interaction Studies

N,N'-Dimethyl-N-nitrosourea has been used in in vivo footprinting procedures to study DNA-protein interactions, particularly in the human gamma-globin gene promoter region. This approach helps in understanding the mechanism of cytotoxic drug-induced fetal hemoglobin augmentation (Kim & Rodgers, 1997).

Blocking Formation of Carcinogenic Compounds

Research has shown that the formation of carcinogenic N-nitroso compounds from various substances can be blocked by ascorbic acid. This finding is significant in the context of preventing in vivo formation of carcinogenic N-nitroso compounds from drugs and other substances (Mirvish, Wallcave, Eagen, & Shubik, 1972).

Molecular Docking Analysis

Spectroscopic investigations and molecular docking analysis of N,N'-Dimethyl-N-nitrosourea have been conducted to evaluate its anticancer activity. These studies involve identifying the reactive sites and charge transfer interactions, crucial for understanding the mechanism of action in cancer treatment (Singh, Islam, Ahmad, & Prabaharan, 2018).

Wirkmechanismus

Safety and Hazards

N,N’-Dimethyl-N-nitrosourea is toxic if swallowed, harmful in contact with skin or if inhaled, may cause cancer, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHNSQLZKUIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074501 | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dimethyl-N-nitrosourea | |

CAS RN |

13256-32-1 | |

| Record name | N,N′-Dimethyl-N′-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosodimethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYNUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

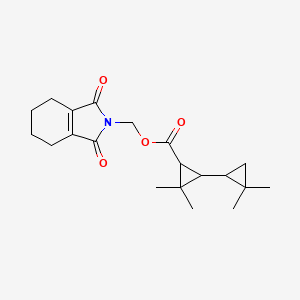

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)

![2-[4-(2-Chlorophenyl)phenyl]propan-2-ol](/img/structure/B1211300.png)